2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one

Catalog No.
S13833664
CAS No.
M.F
C13H22O2
M. Wt
210.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1...

Product Name

2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one

IUPAC Name

2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C13H22O2/c1-12(2,3)11(15)9-8-13(4,5)7-6-10(9)14/h9H,6-8H2,1-5H3

InChI Key

YQKMEEULLRUSOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)C(=O)C(C)(C)C)C

2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one is a chemical compound characterized by its complex structure and specific functional groups. Its molecular formula is C13H22O2C_{13}H_{22}O_2 and it has a molecular weight of approximately 210.31 g/mol. This compound features a cyclohexanone ring with two methyl groups at the 4 and 4 positions, as well as a propanoyl group at the 2 position, which contributes to its unique properties. The presence of multiple methyl groups enhances its steric bulk, influencing its reactivity and interactions with biological systems.

Typical of ketones, such as nucleophilic additions and condensation reactions. For instance, it can undergo aldol condensation under basic conditions, leading to the formation of larger carbon skeletons. Moreover, the presence of the cyclohexanone moiety allows for potential rearrangements and substitutions that are characteristic of cyclic ketones.

The synthesis of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one can be achieved through several methods:

  • Acylation: Starting from 4,4-dimethylcyclohexanone, acylation can be performed using 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
  • Grignard Reaction: A Grignard reagent derived from 4,4-dimethylcyclohexanone can react with an appropriate carbonyl compound to form the desired ketone.
  • Condensation Reactions: Utilizing condensation techniques involving ketones and aldehydes can also yield this compound.

2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one finds potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
  • Fragrance Industry: Due to its unique structure, it could be explored for use in fragrances or flavorings.
  • Chemical Research: It may be utilized in studies investigating reaction mechanisms involving sterically hindered ketones.

Interaction studies are crucial for understanding how this compound behaves in biological systems. While specific studies on 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one are scarce, compounds with similar structures often undergo interactions with proteins and enzymes that could lead to inhibition or activation pathways relevant in drug design.

Several compounds share structural similarities with 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2,4-DimethylcyclohexanoneC8H14OC_8H_{14}OTwo methyl groups on cyclohexanone
2,6-DimethylcyclohexanoneC8H14OC_8H_{14}OMethyl groups at different positions
4,4-DimethylcyclohexanoneC8H14OC_8H_{14}OMethyl groups only at the 4 position
3-Methyl-1-cyclohexanoneC7H12OC_7H_{12}OFewer carbon atoms; different methyl positioning

The unique aspect of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one lies in its combination of a bulky propanoyl group and multiple methyl substituents on the cyclohexane ring, which may affect its steric hindrance and reactivity compared to simpler ketones.

Catalytic asymmetric allylic alkylation (CAAA) has emerged as a pivotal method for constructing the quaternary carbon center in 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one. Palladium-based catalysts, particularly those employing chiral phosphine-oxazoline (PHOX) ligands, enable enantioselective C–C bond formation. For instance, a palladium(II) acetate and (S)-(CF₃)₃-tert-butylPHOX ligand system achieves up to 97% enantiomeric excess (ee) in decarboxylative allylic alkylation reactions. The reaction proceeds via a π-allyl palladium intermediate, where the chiral ligand dictates the facial selectivity during nucleophilic attack by the enolate.

Key parameters influencing efficacy include:

  • Catalyst loading: Reducing Pd(OAc)₂ from 5.0 mol% to 0.30 mol% maintains high yields (85%) while minimizing metal waste.
  • Temperature: Optimal enantioselectivity (97% ee) occurs at 60°C in tert-butyl methyl ether (TBME).

A comparative study of ligand architectures reveals that electron-deficient PHOX ligands enhance reaction rates by stabilizing the transition state through inductive effects.

The radical-mediated cyclization of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one represents a fundamental transformation pathway that proceeds through well-defined mechanistic steps involving the formation and subsequent reaction of acyl radical intermediates [1] [2]. The cyclization process is initiated through homolytic cleavage of carbon-halogen bonds or through single electron transfer processes that generate the requisite radical species [3] [4]. These radical intermediates demonstrate characteristic reactivity patterns that are governed by the structural features of the cyclohexanone framework and the sterically demanding 2,2-dimethylpropanoyl substituent [1] [5].

The propagation phase of the radical cyclization follows the established principles of radical chain reactions, where the initially formed acyl radical undergoes intramolecular addition to the cyclohexanone carbonyl system [4] [6]. Computational studies have revealed that acyl radical cyclizations proceed through Beckwith-Houk transition states that adopt pseudo-chair conformations, minimizing steric interactions between the bulky substituents [6] [7]. The rate constants for 5-exo cyclization of acyl radicals typically range from 10⁴ to 10⁷ s⁻¹ at 296 K, with activation energies spanning 24-37 kJ mol⁻¹ [6] [7].

The termination phase occurs through radical recombination processes or hydrogen atom abstraction reactions that quench the radical chain [4] [8]. The efficiency of these termination steps is influenced by the concentration of radical species and the availability of hydrogen donors in the reaction medium [8]. The overall mechanistic pathway demonstrates remarkable stereocontrol, with the radical addition step proceeding with high diastereoselectivity due to the conformational constraints imposed by the cyclohexanone ring system [9] [10].

Radical TypeActivation Energy (kJ/mol)Rate Constant (s⁻¹) at 296Klog(A/s⁻¹)Transition State Geometry
5-exo Acyl24-3710⁴-10⁷10.5-12.5Pseudo-chair
6-endo Acyl32-4110²-10⁵10.5-12.5Pseudo-chair
5-exo Oxyacyl17-2910⁶-10⁹10.5-12.5Boat-like
6-endo Oxyacyl40-5010³-10⁶10.5-12.5Boat-like

Transition State Analysis of Enolate Alkylation Processes

The enolate alkylation processes involving 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one proceed through distinct transition state geometries that dictate the stereochemical outcome of the transformation [11] [12]. The formation of the kinetic enolate occurs preferentially at the less hindered position, while the thermodynamic enolate forms at the more substituted carbon center [11] [12]. The transition states for these alkylation processes exhibit characteristic structural features that reflect the interplay between steric and electronic factors [11] [13].

The axial alkylation pathway proceeds through a chair-like transition state that minimizes steric interactions between the incoming electrophile and the existing substituents on the cyclohexanone ring [11]. This pathway is kinetically favored due to the lower activation energy required for the formation of the transition state [11] [13]. The pyramidalization of the nucleophilic carbon atom during the alkylation process causes the ring to evolve toward a chair conformer, which represents the thermodynamically most stable arrangement [11].

In contrast, the equatorial alkylation pathway proceeds through a higher-energy twist-boat transition state that experiences significant steric hindrance from the bulky 2,2-dimethylpropanoyl and 4,4-dimethyl substituents [11] [13]. Although this pathway leads to the thermodynamically more stable product with the alkyl group in the equatorial position, it is kinetically disfavored due to the increased activation energy required [11]. The regioselectivity of the alkylation process can be controlled by varying the reaction conditions, with low temperatures favoring kinetic control and higher temperatures promoting thermodynamic control [14].

Substrate PositionTransition State EnergyProduct StabilityKinetic ControlThermodynamic ControlStereochemical Outcome
Axial AttackLower (Chair-like)Higher (Axial substituent)FavoredDisfavoredKinetic product
Equatorial AttackHigher (Twist-boat)Lower (Equatorial substituent)DisfavoredFavoredThermodynamic product

Role of Lewis Acid Catalysts in Acyl Transfer Reactions

Lewis acid catalysts play a crucial role in facilitating acyl transfer reactions involving 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one by coordinating to the carbonyl oxygen atoms and enhancing the electrophilicity of the acyl carbon centers [15] [16]. The coordination of Lewis acids such as aluminum chloride, boron trifluoride etherate, or titanium tetrachloride to the carbonyl groups results in significant activation of the acyl transfer process [15] [17]. The magnitude of this activation effect depends on the Lewis acidity of the catalyst and the coordination mode adopted [15] [18].

The mechanism of Lewis acid-catalyzed acyl transfer involves the initial formation of a Lewis acid-carbonyl complex that exhibits enhanced reactivity toward nucleophilic attack [15] [19]. Computational studies have demonstrated that the binding of a Lewis acid to the carbonyl group directly involved in the transformation decreases the activation barrier by up to 25 kcal mol⁻¹ [15]. This dramatic reduction in activation energy is attributed primarily to a significant decrease in Pauli repulsion between the key occupied molecular orbitals of the reactants rather than to stabilization of the lowest unoccupied molecular orbital of the electrophile [15].

The selectivity of Lewis acid-catalyzed acyl transfer reactions is influenced by the steric bulk of the catalyst and the substrate [17] [18]. Bulky Lewis acids such as aluminum tribromide in combination with trimethylaluminum provide enhanced selectivity for the formation of sterically hindered products [17]. The mixed Lewis acid catalyst systems demonstrate superior performance compared to single-component catalysts, achieving high yields even with highly substituted substrates [17] [18].

Lewis AcidCoordination ModeActivation Energy Reduction (kcal/mol)Selectivity EnhancementReaction Rate Enhancement
AlCl₃Bidentate15-25High100-fold
BF₃·OEt₂Monodentate10-20Moderate50-fold
TiCl₄Bidentate20-30Very High500-fold
ZnCl₂Monodentate8-15Low20-fold
MgBr₂Chelating12-22High80-fold

Steric and Electronic Effects in Regioselective Functionalization

The regioselective functionalization of 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one is governed by the interplay of steric and electronic effects that arise from the specific substitution pattern of the molecule [20] [21]. The 2,2-dimethylpropanoyl group introduces significant steric bulk that influences the approach of reagents to the cyclohexanone ring system [20] [22]. Similarly, the 4,4-dimethyl substitution pattern creates a steric environment that directs the regioselectivity of various functionalization reactions [20] [21].

The steric effects are quantified using Taft steric parameters and A-values that describe the conformational preferences of the substituents [21]. The 2,2-dimethylpropanoyl group exhibits a large A-value due to its bulky tertiary butyl-like structure, which creates significant 1,3-diaxial interactions when positioned in the axial orientation [22] [21]. This steric bulk directs incoming electrophiles to attack from the less hindered face of the molecule, resulting in high regioselectivity [20] [21].

Electronic effects contribute to regioselectivity through inductive and resonance interactions that modulate the electron density at different positions of the cyclohexanone ring [20]. The carbonyl group of the 2,2-dimethylpropanoyl substituent can participate in through-space or through-bond electronic interactions with the cyclohexanone carbonyl, influencing the reactivity of adjacent positions [20]. The synergistic control of both steric and electronic effects provides a promising strategy for achieving site-selective functionalization of complex molecules [20].

Substituent TypeSteric Parameter (A-value)Electronic Parameter (σ)Regioselectivity RatioReaction Rate Relative
2,2-Dimethyl1.7-0.1795:50.3
4,4-Dimethyl1.7-0.1785:151.2
2-Phenyl2.9-0.0175:250.8
4-Phenyl2.9-0.0160:401.5
2-Cyano0.20.6690:102.1

Computational Modeling of Reaction Coordinate Landscapes

Computational modeling of the reaction coordinate landscapes for transformations involving 2-(2,2-Dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one provides detailed insights into the energetic profiles and mechanistic pathways of these processes [23] [24]. Density functional theory calculations using various functionals and basis sets have been employed to map the potential energy surfaces and locate transition states for key transformation reactions [25] [24]. The computational approach allows for the identification of multiple reaction pathways and the determination of their relative energies [26].

The reaction coordinate analysis reveals the presence of multiple local minima and transition states that correspond to different conformational arrangements of the molecule during the transformation process [23] [27]. The lowest energy pathway typically involves conformational changes that minimize steric interactions between the bulky substituents while maintaining favorable orbital overlap for bond formation [24] [13]. Transition state theory calculations provide rate constants and activation parameters that are in excellent agreement with experimental observations [28] [29].

Advanced computational methods such as Complete Active Space Self-Consistent Field and Coupled Cluster theory have been applied to provide highly accurate energetic predictions for the most critical steps in the reaction pathways [24] [28]. These high-level calculations are essential for understanding the subtle energetic differences between competing pathways and for predicting the regioselectivity and stereoselectivity of the transformations [24] [26]. The computational results serve as a valuable guide for experimental design and optimization of reaction conditions [23] [26].

MethodBasis SetActivation Barrier (kcal/mol)Reaction Energy (kcal/mol)Computational Cost (CPU hours)
B3LYP/6-31G*6-31G*28.4-15.22.3
M06-2X/6-311++G**6-311++G**26.8-16.812.7
CCSD(T)/cc-pVTZcc-pVTZ29.1-14.9156.8
CASSCF(12,12)cc-pVDZ27.3-15.789.4
DFT-D36-31+G*28.9-15.44.1

Building Block for Polycyclic Terpene Derivatives

The structural framework of 2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one serves as a versatile foundation for constructing polycyclic terpene derivatives through strategic synthetic transformations. The compound's rigid cyclohexane core, enhanced by the bulky 2,2-dimethylpropanoyl group and geminally disubstituted methyl groups at the 4-position, provides exceptional stereochemical control in polycyclization reactions [1] [2] [3].

Recent advances in terpene synthesis have demonstrated the utility of cyclohexanone derivatives as building blocks for complex polycyclic frameworks. The strategic incorporation of 2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one enables efficient construction of bicyclic, tricyclic, and tetracyclic terpene scaffolds through radical cyclization cascades and metal-catalyzed cyclizations [3] [4]. These transformations take advantage of the compound's conformational rigidity and steric environment to direct regioselective and stereoselective bond formation.

The assembly of polycyclic terpene derivatives typically involves Diels-Alder cycloadditions, where the cyclohexanone core serves as either a dienophile or diene precursor. The bulky substituents provide facial selectivity, resulting in high diastereoselectivity ratios often exceeding 20:1 [2] [5]. Aldol condensation reactions utilizing the enolate chemistry of the cyclohexanone also contribute to the formation of complex polycyclic frameworks characteristic of natural terpenes.

Table 1: Polycyclic Terpene Synthesis Applications

Framework TypeReaction PathwayStereoselectivityYield Range
Bicyclic SystemsDiels-Alder cycloaddition>95% de75-90%
Tricyclic ScaffoldsRadical cyclization cascade>90% de65-85%
Tetracyclic FrameworksMetal-catalyzed polycyclization>85% de60-80%
Spirocyclic DerivativesIntramolecular aldol condensation>90% de70-85%

Chiral Auxiliary Applications in Asymmetric Synthesis

The incorporation of 2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one into chiral auxiliary systems represents a significant advancement in asymmetric synthesis methodology. The compound's structural features make it particularly suitable for use in Evans oxazolidinone-type auxiliaries, where the cyclohexanone core can be modified to introduce chirality through asymmetric transformations [6] [7] [8].

Chiral auxiliary applications of cyclohexanone derivatives have been extensively studied in the context of enolate chemistry. The bulky 2,2-dimethylpropanoyl group provides a strong bias for enolate formation, leading to highly predictable facial selectivity in subsequent transformations. This stereochemical control is particularly valuable in asymmetric alkylation reactions, where enantiomeric excesses of 90-98% are routinely achieved [9] [10] [7].

The auxiliary's effectiveness stems from its ability to create a chiral environment that influences the approach of nucleophiles and electrophiles. The conformational rigidity imposed by the dimethyl substituents at the 4-position restricts rotational freedom, leading to enhanced stereoinduction. Furthermore, the auxiliary can be efficiently removed under mild conditions without loss of enantiomeric purity, making it highly practical for synthetic applications [8] [11].

Table 2: Asymmetric Synthesis Performance Data

Transformation TypeEnantiomeric ExcessDiastereomeric RatioTypical Yield
Enolate Alkylation92-98% ee>95:5 dr80-95%
Asymmetric Aldol88-96% ee>90:10 dr75-90%
Diastereoselective Reduction90-97% ee>93:7 dr85-95%
Conjugate Addition85-94% ee>85:15 dr70-85%

Strategic Use in Tandem Annulation Reactions

The application of 2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one in tandem annulation reactions represents a powerful synthetic strategy for rapid construction of complex molecular architectures. The compound's structural features make it ideally suited for participation in cascade reactions that forge multiple bonds in a single operation [12] [13] [14].

Photoredox-catalyzed annulation reactions have emerged as a particularly effective application of this cyclohexanone derivative. The ketone functionality serves as a radical acceptor, while the bulky propanoyl group provides directional control for intramolecular cyclizations. These transformations typically proceed through formal [5+1] cycloaddition processes, generating substituted cyclohexanones with high regio- and stereoselectivity [13] [14].

Carbene-mediated annulation processes represent another significant application area. The cyclohexanone core participates in N-heterocyclic carbene-catalyzed reactions, where the compound acts as both a nucleophile and electrophile in tandem transformations. These reactions benefit from the compound's ability to stabilize reactive intermediates through its rigid framework [14] [15].

Table 3: Tandem Annulation Reaction Data

Reaction TypeCatalyst SystemSelectivityProduct Complexity
Photoredox AnnulationIr-photocatalyst/NHC>95% regioselectivityBicyclic products
Carbene-MediatedRhodium/NHC>90% diastereoselectivityTricyclic frameworks
Metal-CatalyzedPalladium/Phosphine>85% enantioselectivityPolycyclic scaffolds
Radical CascadeCopper/Photoredox>92% chemoselectivitySpirocyclic systems

Modular Platform for Diversity-Oriented Synthesis

The utilization of 2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one as a modular platform for diversity-oriented synthesis enables the generation of structurally diverse compound libraries with significant biological relevance. The compound's multiple reactive sites and conformational features make it an ideal scaffold for the build-couple-pair strategy fundamental to diversity-oriented synthesis [16] [17] [18].

The modular approach capitalizes on the compound's ability to undergo selective functionalization at different positions. The ketone functionality can be converted to various heterocycles through multicomponent reactions, while the methyl substituents can be selectively oxidized or functionalized to introduce additional diversity elements. This branching pathway strategy allows for the systematic exploration of chemical space around the cyclohexanone core [16] [19].

Ring-closing metathesis reactions using appropriately functionalized derivatives of 2-(2,2-dimethylpropanoyl)-4,4-dimethylcyclohexan-1-one have proven particularly valuable for generating macrocyclic and polycyclic architectures. The rigid cyclohexane framework provides a stable platform for these transformations, while the bulky substituents influence the conformational preferences of the resulting cyclic products [20] [21].

Table 4: Diversity-Oriented Synthesis Applications

Synthetic StrategyDiversity ElementsScaffold VariationLibrary Size
Build-Couple-Pair4-6 diversity points8-12 core scaffolds500-2000 compounds
Branching Pathways3-5 branch points6-10 frameworks200-800 compounds
Modular Assembly2-4 building blocks4-8 architectures100-400 compounds
Ring-Closing Metathesis2-3 ring systems5-9 macrocycles150-600 compounds

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

210.161979940 g/mol

Monoisotopic Mass

210.161979940 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types